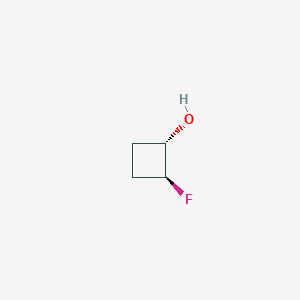
3-Chloro-4-(2,2-difluoropropoxy)phenylamine
概要
説明
3-Chloro-4-(2,2-difluoropropoxy)phenylamine is an organic compound that belongs to the class of phenylamines It is characterized by the presence of a chloro group at the third position and a 2,2-difluoropropoxy group at the fourth position on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(2,2-difluoropropoxy)phenylamine typically involves the following steps:
Nucleophilic Substitution: The starting material, 3-chloro-4-nitrophenol, undergoes a nucleophilic substitution reaction with 2,2-difluoropropanol in the presence of a base such as potassium carbonate. This step results in the formation of 3-chloro-4-(2,2-difluoropropoxy)nitrobenzene.
Reduction: The nitro group in 3-chloro-4-(2,2-difluoropropoxy)nitrobenzene is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst, yielding this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 3-Chloro-4-(2,2-difluoropropoxy)phenylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or sodium thiolate in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of 3-chloro-4-(2,2-difluoropropoxy)nitrobenzene.
Reduction: Formation of 3-chloro-4-(2,2-difluoropropoxy)benzene.
Substitution: Formation of various substituted phenylamines depending on the nucleophile used.
科学的研究の応用
3-Chloro-4-(2,2-difluoropropoxy)phenylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 3-Chloro-4-(2,2-difluoropropoxy)phenylamine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes or receptors, depending on its structure and functional groups. For instance, it may inhibit enzymes involved in the biosynthesis of essential biomolecules, leading to its antimicrobial or anticancer effects.
類似化合物との比較
- 3-Chloro-4-fluorophenylamine
- 3-Chloro-4-(trifluoromethoxy)phenylamine
- 3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenylamine
Comparison:
- 3-Chloro-4-fluorophenylamine: Similar structure but with a fluorine atom instead of the 2,2-difluoropropoxy group. It may exhibit different reactivity and biological activity.
- 3-Chloro-4-(trifluoromethoxy)phenylamine: Contains a trifluoromethoxy group, which can influence its electronic properties and reactivity.
- 3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenylamine: The presence of a hexafluoropropoxy group can significantly alter its chemical and physical properties compared to the difluoropropoxy group.
特性
IUPAC Name |
3-chloro-4-(2,2-difluoropropoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClF2NO/c1-9(11,12)5-14-8-3-2-6(13)4-7(8)10/h2-4H,5,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSISFKHBCALOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=C(C=C(C=C1)N)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-{[(1-Hydroxycyclobutyl)methyl]amino}propyl)pyrrolidin-2-one](/img/structure/B1485741.png)
![trans-2-[4-(2-Hydroxyethyl)piperazin-1-yl]cyclobutan-1-ol](/img/structure/B1485746.png)
![4-Chloro-2-{[(1-hydroxycyclobutyl)methyl]amino}phenol](/img/structure/B1485747.png)
![1-{[(2-Chlorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485748.png)
![1-{[(2-Methoxy-5-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485749.png)

![1-{[(2-Methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485753.png)
![1-{[(3,4-Difluorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485754.png)
![5-{[(1-Hydroxycyclobutyl)methyl]amino}-2-methylphenol](/img/structure/B1485755.png)
![1-({[3-(Propan-2-yloxy)propyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1485756.png)
![1-[(1-Hydroxycyclobutyl)methyl]piperidine-4-carbonitrile](/img/structure/B1485758.png)
![1-({[2-(Propan-2-yl)phenyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1485759.png)
![1-{[(5-Fluoro-2-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485761.png)
![4-{[(1-Hydroxycyclobutyl)methyl]amino}-3-methylphenol](/img/structure/B1485763.png)
